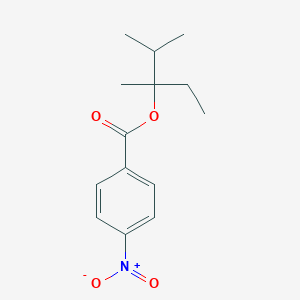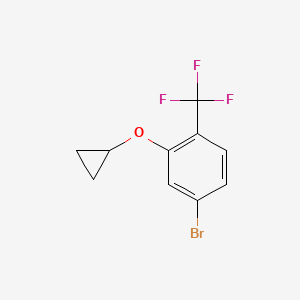
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include lithium diisopropylamide (LDA) for deprotonation and subsequent substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the bromine, cyclopropoxy, and trifluoromethyl groups allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and applications.
4-Bromobenzotrifluoride: This compound lacks the cyclopropoxy group, resulting in different physical and chemical properties.
Propriétés
Formule moléculaire |
C10H8BrF3O |
|---|---|
Poids moléculaire |
281.07 g/mol |
Nom IUPAC |
4-bromo-2-cyclopropyloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7H,2-3H2 |
Clé InChI |
YJKGYOCVLRCPSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


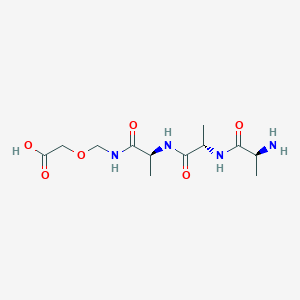
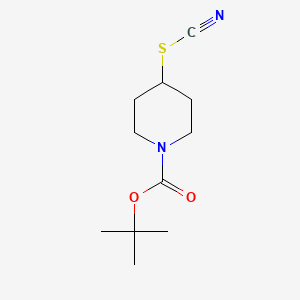
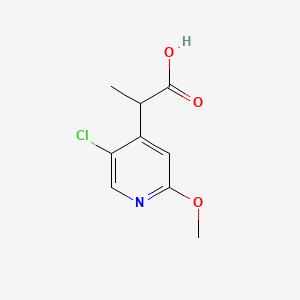
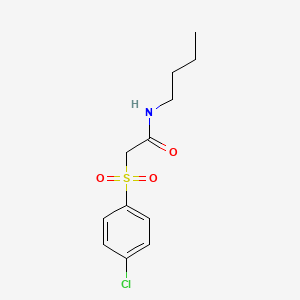
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
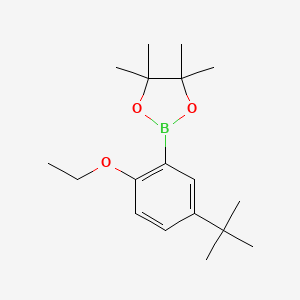
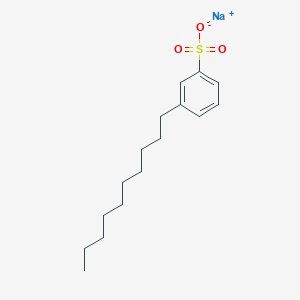
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
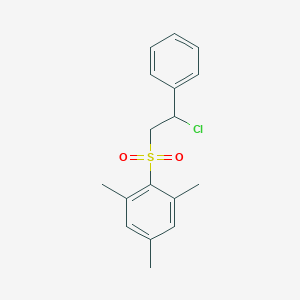
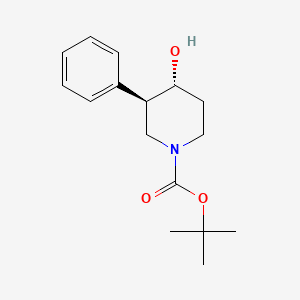

![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)

